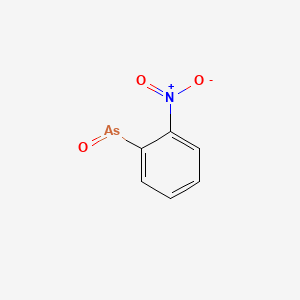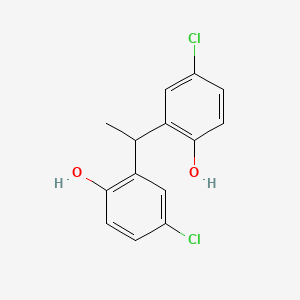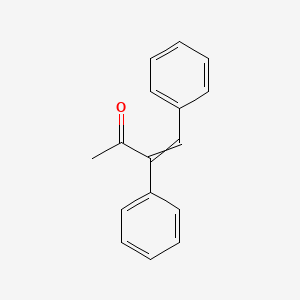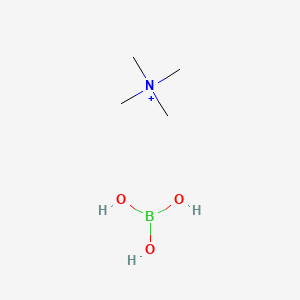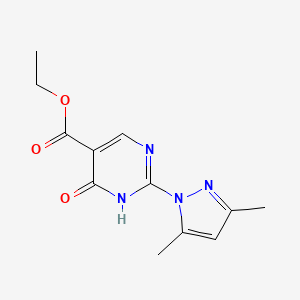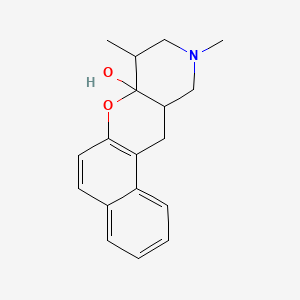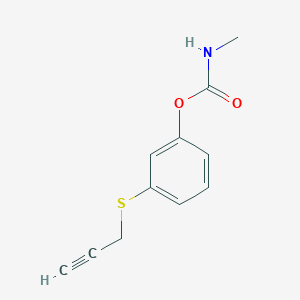
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-ylsulfanyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate typically involves the reaction of 3-(prop-2-yn-1-ylsulfanyl)phenol with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and standard laboratory conditions such as room temperature and atmospheric pressure .
Scientific Research Applications
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in drug development .
Comparison with Similar Compounds
3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate can be compared with other similar compounds, such as:
3-(Prop-2-yn-1-ylsulfanyl)phenol: This compound lacks the carbamate group and is used as a precursor in the synthesis of this compound.
Phenyl methylcarbamate: This compound lacks the prop-2-yn-1-ylsulfanyl group and is used as a pesticide.
3-(Prop-2-yn-1-ylsulfanyl)aniline: This compound has an amine group instead of a carbamate group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
3938-26-9 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(3-prop-2-ynylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO2S/c1-3-7-15-10-6-4-5-9(8-10)14-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13) |
InChI Key |
UNOPGNJKQODKRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


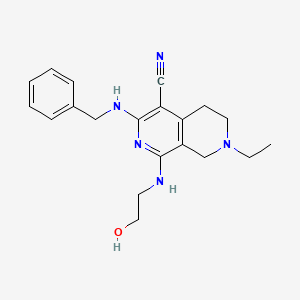
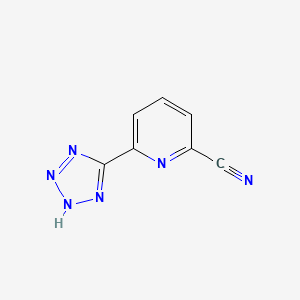
methyl]cyclopentanol](/img/structure/B14165457.png)
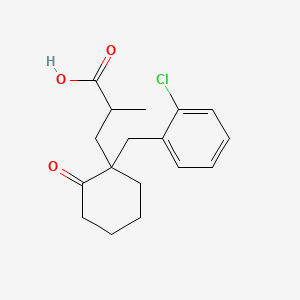
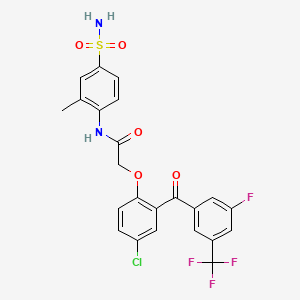
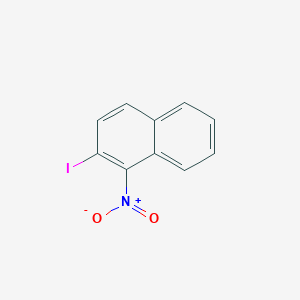
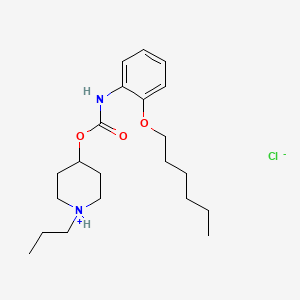
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
